molecular formula C13H12O2 B1666310 1-Methoxy-3-phenoxybenzene CAS No. 1655-68-1

1-Methoxy-3-phenoxybenzene

Cat. No.: B1666310
CAS No.: 1655-68-1
M. Wt: 200.23 g/mol
InChI Key: CBVXNDCIOLXDFD-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenoxybenzene, also known as m-phenoxyanisole, is an organic compound with the molecular formula C13H12O2. It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OC6H5) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of anisole (methoxybenzene) with phenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. The process may include steps such as purification and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

1-Methoxy-3-phenoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

    1-Methoxy-4-phenoxybenzene: Similar structure but with the phenoxy group in the para position.

    1-Methoxy-2-phenoxybenzene: Similar structure but with the phenoxy group in the ortho position.

    1-Methoxy-3-(4-methylphenoxy)benzene: Similar structure with a methyl group on the phenoxy ring.

Uniqueness: 1-Methoxy-3-phenoxybenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy and phenoxy groups on the benzene ring can significantly affect the compound’s properties and its interactions with other molecules.

Properties

IUPAC Name

1-methoxy-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVXNDCIOLXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061851
Record name Benzene, 1-methoxy-3-phenoxy-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-68-1
Record name 1-Methoxy-3-phenoxybenzene
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Record name 3-Phenoxyanisole
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Record name 1-Methoxy-3-phenoxybenzene
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Record name Benzene, 1-methoxy-3-phenoxy-
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Record name Benzene, 1-methoxy-3-phenoxy-
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Record name m-phenoxyanisole
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Record name 3-PHENOXYANISOLE
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Synthesis routes and methods

Procedure details

3-Methoxyphenol (287.4 g; 2.3 Mol), 316.0 g (2.0 Mol) of bromobenzene, 552 g (4.0 Mol) of K2CO3, 12.0 g (0.19 Mol) of activated copper (prepared according to Org. Syn. Coll. Vol. II, p 445-6), Cu(II) acetate hydrate 2.0 g (11 mMol), CuO powder (2.0 g; 25 mMol), and 2.0 g of copper sulfate (13 mMol) were combined in 1500 mL of dry pyridine. The resultant mixture was heated under reflux for 3 days. After cooling, the mixture was concentrated under reduced pressure, then treated with 6N HCl. Extraction was carried out with ether. The combined organics were washed with water, dilute NaOH, and water, then concentrated under reduced pressure. The residue was distilled in vacuo to give 3-phenoxyanisole, distilling at 138-40° C./2 mm pressure, 119 g (75% yield). H1NMR (CDCl3) d: 3.81 (s, 3 H), 6.61 (m, 2 H), 6.68 (d, J=7.8 Hz, 1 H), 7.06 (d, J=8.3, 2 H), 7.14 (t, J=7.4 Hz, 1 H), 7.25 (t, J=8.4 Hz, 1 H), 7.37 (t, J=7.8 Hz, 2 H).
Quantity
287.4 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step Two
Name
Quantity
552 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetate hydrate
Quantity
2 g
Type
reactant
Reaction Step Four
[Compound]
Name
CuO
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Seven
Name
copper
Quantity
12 g
Type
catalyst
Reaction Step Eight
Quantity
2 g
Type
catalyst
Reaction Step Nine
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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